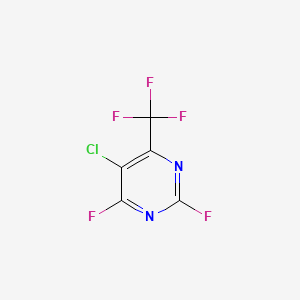

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS#: 74039-20-6) is a heterocyclic organic compound. Its chemical formula is C6H2ClF5N2. The compound features a pyrimidine ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is a white to light yellow crystalline solid with interesting properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine. One common method involves the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with thionyl chloride (SOCl2) to introduce the chlorine atom. Another approach is the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with chloramine-T (N-chloro-p-toluenesulfonamide) to form the desired compound.

Industrial Production:: The compound is industrially produced using efficient and scalable methods. These processes ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine participates in various chemical reactions:

Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Common reagents include amines, alkoxides, and thiols.

Oxidation and Reduction: While it is relatively stable under normal conditions, it can be oxidized or reduced using appropriate reagents.

Major Products: The primary products of its reactions depend on the specific conditions. For example, nucleophilic substitution with an amine yields an amino-substituted pyrimidine.

Scientific Research Applications

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine finds applications in various fields:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique substitution pattern.

Agrochemicals: It may serve as a building block for herbicides or fungicides.

Material Science: Its properties make it interesting for designing functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it could interact with specific molecular targets (e.g., enzymes, receptors) or disrupt biological pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related pyrimidines, 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include other halogenated pyrimidines like 5-chloro-2,4-difluoropyrimidine.

Biological Activity

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of biological effects, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound typically involves the introduction of trifluoromethyl and chloro groups onto the pyrimidine ring. Various synthetic pathways have been explored, including reactions with different halogenated precursors and nucleophilic substitutions. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

2. Biological Activity

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. A significant investigation focused on a series of pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. The results indicated that these compounds exhibited potent antitumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. For instance, one derivative showed IC50 values of 0.35 µM for A549 cells and 3.24 µM for MCF-7 cells, demonstrating substantial efficacy in inhibiting tumor growth .

2.2 Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. In particular, studies have shown that certain derivatives can induce early apoptosis in A549 cells and cause G2/M phase arrest, suggesting a disruption in normal cell cycle progression .

3. Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Research indicates that some derivatives exhibit significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.5 µg/mL against specific strains .

4. Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like this compound is closely related to their structural features. Variations in substituents at different positions on the pyrimidine ring can significantly influence their potency and selectivity as inhibitors. For example, modifications at the C-5 position have been shown to enhance selectivity for specific kinases involved in cancer progression .

5. Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo:

- Case Study 1 : A study involving a derivative of this compound demonstrated significant tumor regression in xenograft models when administered at therapeutic doses.

- Case Study 2 : Another investigation showed that certain derivatives could effectively reduce bacterial load in infected animal models, supporting their potential use as antimicrobial agents.

6. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly as an antitumor and antimicrobial agent. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Tables

| Biological Activity | IC50 Values | Target Cells/Organisms |

|---|---|---|

| Antitumor | A549: 0.35 µM | Lung Cancer |

| MCF-7: 3.24 µM | Breast Cancer | |

| PC-3: 5.12 µM | Prostate Cancer | |

| Antimicrobial | MIC: 0.5 µg/mL | MRSA |

Properties

CAS No. |

74039-20-6 |

|---|---|

Molecular Formula |

C5ClF5N2 |

Molecular Weight |

218.51 g/mol |

IUPAC Name |

5-chloro-2,4-difluoro-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |

InChI Key |

LTRDQYKIIGULAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.